Citrinin is a mycotoxin, a toxic secondary metabolite produced by fungi. It is primarily produced by various species belonging to the genera Aspergillus, Penicillium, and Monascus [, , , , , , ]. Citrinin is commonly found as a contaminant in stored grains, particularly rice, but also occurs in other plant products like beans, fruits, vegetables, herbs, spices, and dairy products [, , ]. Its presence in food and feed poses a significant health risk to humans and animals [, ].
Citrinin frequently co-occurs with other mycotoxins, notably ochratoxin A, which is associated with endemic nephropathy [].
Citrinin is predominantly sourced from Monascus species, which are used in traditional fermentation processes, such as the production of red yeast rice. These fungi thrive in specific environmental conditions that promote citrinin biosynthesis. The classification of citrinin falls under the category of mycotoxins, specifically within the polyketide family. Its production is influenced by various factors, including the growth medium composition, temperature, and strain variations.
Citrinin biosynthesis involves a complex pathway that can be influenced by genetic and environmental factors. The key enzyme involved in its synthesis is polyketide synthase, specifically the gene pksCT, which plays a crucial role in the metabolic pathway leading to citrinin production.
Citrinin has a molecular formula of C13H14O5 and a molecular weight of 250.25 g/mol. Its structure features a chromone moiety with multiple hydroxyl groups contributing to its reactivity and biological activity.
Citrinin undergoes several chemical reactions that can affect its stability and toxicity:
The mechanism through which citrinin exerts its toxic effects primarily involves:
Citrinin was first isolated in 1931 by British chemists Hetherington and Raistrick from cultures of Penicillium citrinum [1] [2]. Initial research focused on its antibacterial properties against Gram-positive bacteria, generating significant interest in its therapeutic potential [3] [4]. By 1946, however, Ambrose and DeEds demonstrated its mammalian toxicity, shifting research focus toward its role as a food contaminant [2]. The compound's chemical structure—a polyketide-derived benzopyran (C₁₃H₁₄O₅)—was fully elucidated by Whalley et al. in 1948 [3] [5]. Throughout the 1950s–1990s, isotopic labeling studies by Birch, Sankawa, and others clarified its biosynthetic pathway [2] [8].
Citrinin is produced by three primary fungal genera:
Table 1: Major Citrinin-Producing Fungi and Their Habitats
Fungal Species | Common Substrates | Optimal Growth Conditions |
---|---|---|
Penicillium citrinum | Stored cereals, nuts, fruits | 25–30°C, pH 5.0–7.0, aw >0.80 |
Aspergillus terreus | Soil, grains, decaying vegetation | 24–37°C, pH 3–7 |
Monascus purpureus | Red mold rice, fermented products | 25–32°C, high humidity |
These fungi colonize crops pre-harvest or during storage, with improper drying (grain moisture >16%) and temperatures of 15–37°C being key risk factors [1] [10].
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